molecular formula C13H18N4O2S B13046905 Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate

Katalognummer: B13046905
Molekulargewicht: 294.38 g/mol
InChI-Schlüssel: FMHHQNSEIRLQRU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (S)-2-((2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino)pentanoate is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine core substituted with an amino group at position 2 and a methyl group at position 5.

Eigenschaften

Molekularformel

C13H18N4O2S

Molekulargewicht

294.38 g/mol

IUPAC-Name

methyl (2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]pentanoate

InChI

InChI=1S/C13H18N4O2S/c1-4-5-8(12(18)19-3)15-11-10-9(7(2)6-20-10)16-13(14)17-11/h6,8H,4-5H2,1-3H3,(H3,14,15,16,17)/t8-/m0/s1

InChI-Schlüssel

FMHHQNSEIRLQRU-QMMMGPOBSA-N

Isomerische SMILES

CCC[C@@H](C(=O)OC)NC1=NC(=NC2=C1SC=C2C)N

Kanonische SMILES

CCCC(C(=O)OC)NC1=NC(=NC2=C1SC=C2C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-D]pyrimidine ring system.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using reagents such as ammonia or primary amines.

    Methyl Ester Formation: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using reagents like methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups attached to the amino group.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Pharmaceuticals: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Biochemical Research: The compound is used as a tool to study biochemical pathways and molecular interactions.

    Industry: It finds applications in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Pyridopyrimidine Derivatives

Pyridopyrimidines, such as (2S)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol (Entry 23, ), share a pyrido[3,2-d]pyrimidine core but replace the thiophene ring with pyridine. For instance, Entry 23 targets the TLR8 receptor in chronic hepatitis B therapy, whereas thieno[3,2-d]pyrimidines may exhibit distinct selectivity due to sulfur’s electron-rich nature. Additionally, the pentanoate ester in the target compound contrasts with Entry 23’s hexanol group, suggesting differences in solubility and bioavailability .

Key Differences:

  • Core Heterocycle: Thieno[3,2-d]pyrimidine (target) vs. pyrido[3,2-d]pyrimidine (Entry 23).
  • Substituents: Methyl and pentanoate (target) vs. fluoro and hexanol (Entry 23).
  • Therapeutic Targets: TLR8 (Entry 23) vs. undetermined kinase or antiviral pathways (target).

Pyrrolopyrimidine-Based EGFR Inhibitors

Compound 26 from , (S)-2-((6-(4-fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol, features a pyrrolo[2,3-d]pyrimidine core. Compared to the target compound’s thieno core, pyrrolo derivatives often exhibit enhanced metabolic stability due to reduced oxidative susceptibility. However, the trimethylsilyl group in Compound 26 introduces steric bulk, which may hinder permeability. The target compound’s methyl and pentanoate groups likely balance lipophilicity and solubility better, favoring oral bioavailability .

Key Differences:

  • Core Stability: Thieno[3,2-d]pyrimidine (oxidatively stable) vs. pyrrolo[2,3-d]pyrimidine (metabolically stable).
  • Functional Groups: Pentanoate ester (target) vs. hydroxymethylphenyl (Compound 26).

Pentanamide Derivatives and Physicochemical Properties

describes pentanamide derivatives like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide. While structurally distinct, these compounds share pentanamide/pentanoate chains, enabling comparisons of ester vs. amide effects. The target compound’s ester group likely increases hydrolysis susceptibility compared to amides but improves passive diffusion.

Key Differences:

  • Functional Groups: Ester (target) vs. amide ( compounds).
  • Solubility: Higher for amides (polar) vs. esters (moderate).

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Therapeutic Target
Target Compound Thieno[3,2-d]pyrimidine Not provided 2-amino, 7-methyl, pentanoate Undetermined
(2S)-2-((2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol Pyrido[3,2-d]pyrimidine ~350 (estimated) 7-fluoro, hexanol TLR8 (Chronic hepatitis B)
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Benzamide 493.53 Pentanamide, sulfamoyl Not specified
(S)-2-((6-(4-fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol Pyrrolo[2,3-d]pyrimidine ~450 (estimated) Hydroxymethylphenyl, trimethylsilyl EGFR

Biologische Aktivität

Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified under thienopyrimidines, which are known for their diverse biological activities. Its molecular formula is C14H22N4OSC_{14}H_{22}N_{4}OS with a molecular weight of 294.42 g/mol. The structural features include a thieno[3,2-D]pyrimidine core, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC14H22N4OSC_{14}H_{22}N_{4}OS
Molecular Weight294.42 g/mol
CAS Number1648566-56-6

Antimicrobial Properties

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity. Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate has shown efficacy against various bacterial strains, suggesting a potential role as an antibiotic agent. The mechanism of action is hypothesized to involve inhibition of bacterial enzyme pathways essential for nucleic acid synthesis.

Anticancer Activity

Thienopyrimidine compounds have been studied for their anticancer properties. Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines.

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis pathway of pyrimidines. This inhibition disrupts pyrimidine metabolism, particularly in rapidly dividing cells such as bacteria and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity : In a preclinical trial involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.